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Compound of Interest

Compound Name: Hdac-IN-38

Cat. No.: B12411898 Get Quote

Hdac-IN-38 is a potent inhibitor of multiple histone deacetylase isoforms.[1] It demonstrates

inhibitory activity in the micromolar range against several Class I and Class IIb HDACs.[1]

Specifically, it has been shown to target HDAC1, HDAC2, HDAC3, HDAC5, HDAC6, and

HDAC8.[1]

Quantitative Inhibitory Activity
The inhibitory potency of Hdac-IN-38 against various HDAC isoforms has been quantified

through the determination of IC50 values. The following table summarizes the available data,

providing a clear comparison of its activity across different isoforms.

HDAC Isoform IC50 (µM)

HDAC1 3.82[1]

HDAC2 6.62[1]

HDAC3 2.86[1]

HDAC5 6.27[1]

HDAC6 1.27[1]

HDAC8 0.533[1]

This data is reported by MedchemExpress and is cited to be from Kaur N, et al. Protective

effects of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates on vascular cognitive

impairment. Eur J Med Chem. 2020 Feb 1;187:111915.[1]
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Experimental Protocols
The detailed experimental protocol for the HDAC inhibition assays that yielded the IC50 values

for Hdac-IN-38 is described in the primary literature by Kaur N, et al. While the full text of this

specific publication is not directly accessible for reproduction here, a general methodology for

such an assay is provided below for reference.

General Protocol for a Fluorometric HDAC Inhibition Assay

A typical in vitro assay to determine the IC50 of an HDAC inhibitor involves the following steps:

Reagents and Materials:

Recombinant human HDAC isoforms (HDAC1, 2, 3, 5, 6, 8)

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution (e.g., containing a protease like trypsin and a potent HDAC inhibitor

like Trichostatin A to stop the reaction)

Hdac-IN-38 (dissolved in a suitable solvent like DMSO)

96-well black microplates

Fluorometric plate reader

Assay Procedure:

A dilution series of Hdac-IN-38 is prepared in the assay buffer.

The recombinant HDAC enzyme is added to the wells of the microplate containing the

diluted inhibitor or vehicle control (DMSO).

The enzyme and inhibitor are pre-incubated for a specified time (e.g., 15 minutes) at a

controlled temperature (e.g., 37°C).
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The fluorogenic HDAC substrate is added to all wells to initiate the enzymatic reaction.

The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 37°C.

The developer solution is added to stop the deacetylation reaction and to cleave the

deacetylated substrate, releasing the fluorescent molecule (e.g., 7-amino-4-

methylcoumarin, AMC).

The fluorescence is measured using a plate reader with appropriate excitation and

emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

Data Analysis:

The fluorescence intensity is proportional to the HDAC activity.

The percentage of inhibition for each concentration of Hdac-IN-38 is calculated relative to

the vehicle control.

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme

activity, is determined by fitting the dose-response curve using non-linear regression

analysis.

Visualizations
To further illustrate the target selectivity and a typical experimental workflow, the following

diagrams are provided.
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Caption: Target selectivity profile of Hdac-IN-38 against various HDAC isoforms.
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Caption: General experimental workflow for determining HDAC inhibitor potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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